N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine
Overview
Description
N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine is an organic compound characterized by its molecular structure, which includes a cyclopentyl group attached to an ethane-1,2-diamine backbone with two methyl groups. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of cyclopentylamine with ethylenediamine in the presence of a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Methylating agents like methyl iodide are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted amine derivatives.
Scientific Research Applications
N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence biological processes and chemical reactions.
Comparison with Similar Compounds
N,N'-Dimethylethylenediamine (DMEDA): Similar in structure but lacks the cyclopentyl group.
N-Methyl-1,2-ethanediamine: Another related compound with a single methyl group.
Uniqueness: N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in research and development.
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Properties
IUPAC Name |
N'-cyclopentyl-N,N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-7-8-11(2)9-5-3-4-6-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNPSXMOXGQMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244133 | |
Record name | N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-03-1 | |
Record name | N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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